Home > Products > Screening Compounds P56087 > N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride - 205195-07-9

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride

Catalog Number: EVT-3557386
CAS Number: 205195-07-9
Molecular Formula: C16H15BrClN3O2
Molecular Weight: 396.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PD-153035 hydrochloride is a hydrochloride obtained by combining PD-153035 with one equivalent of hydrochloric acid. It has a role as an epidermal growth factor receptor antagonist and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It contains a PD-153035(1+).
AG 1517 is a quinazoline derivative that selectively inhibits EGFR kinase activity and suppresses the growth of psoriatic keratinocytes.
Overview

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride is a synthetic organic compound classified as a quinazoline derivative. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. The structural features of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine, including the presence of bromophenyl and dimethoxy groups, contribute to its unique chemical properties and biological activities. It is known for its role as an epidermal growth factor receptor antagonist, making it significant in the study of cancer biology and treatment strategies .

Synthesis Analysis

Methods

The synthesis of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride typically involves several key steps:

  1. Nitration: An aromatic precursor undergoes nitration to introduce a nitro group.
  2. Reduction: The nitro group is then reduced to an amine group.
  3. Cyclization: The formation of the quinazoline ring occurs through cyclization reactions.

These steps can be optimized for yield and purity using techniques such as column chromatography and recrystallization. Industrial production may also involve advanced methods like continuous flow reactors to enhance efficiency .

Technical Details

  1. Starting with a suitable aromatic compound, nitration introduces the nitro group.
  2. The nitro group is reduced using reducing agents (e.g., iron and hydrochloric acid) to yield the corresponding amine.
  3. Cyclization forms the quinazoline structure, which is subsequently converted into the hydrochloride salt for enhanced solubility and stability .
Molecular Structure Analysis

Structure and Data

The molecular formula of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride is C₁₆H₁₄BrN₃O₂·HCl, with a molecular weight of approximately 396.67 g/mol. The compound appears as a white to off-white solid and is soluble in dimethyl sulfoxide.

Structural Information

  • InChI: InChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H
  • InChI Key: ZJOKWAWPAPMNIM-UHFFFAOYSA-N .
Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride can participate in various chemical reactions:

  1. Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the presence of reactive functional groups.
  2. Oxidation and Reduction: It can be involved in oxidation-reduction processes that modify its functional groups.
  3. Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds critical for developing complex organic molecules .
Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride primarily involves its interaction with the epidermal growth factor receptor (EGFR). The compound acts as a competitive inhibitor by binding to the ATP-binding site of EGFR. This binding prevents ATP from attaching to the receptor, inhibiting its kinase activity and disrupting downstream signaling pathways that promote cell growth and survival.

This inhibition leads to cellular effects such as apoptosis induction and tumor growth suppression, making it a valuable compound in cancer research.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide.

Chemical Properties

  • Molecular Weight: 396.67 g/mol.
  • Purity: Typically ≥95% by high-performance liquid chromatography (HPLC) .

Relevant Data

The compound's properties suggest it may exhibit specific interactions with biological targets due to its structural characteristics.

Applications

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent targeting EGFR kinase activity.
  2. Biological Studies: Used in assays to explore effects on cell proliferation and apoptosis.
  3. Pharmaceutical Development: Serves as a lead compound for developing new therapeutic agents against various cancers.
  4. Chemical Biology: Employed to study interactions between small molecules and biological targets .
Synthesis and Structural Optimization [4]

Multi-Step Synthetic Pathways for Quinazolinamine Derivatives

The synthesis of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride follows meticulously designed multi-step protocols that leverage both classical organic transformations and modern catalytic methodologies. The core quinazoline scaffold is typically constructed from o-anthranilic acid derivatives through cyclocondensation reactions. A particularly efficient approach involves the direct reaction of 3,4-dimethoxyanthranilic acid with chloroacetonitrile under optimized conditions (3.0 equivalents of chloroacetonitrile in methanol at 25°C for 2 hours), yielding the crucial 2-chloromethyl-4(3H)-quinazolinone intermediate with 76% efficiency [8]. This represents a significant improvement over earlier methods that required harsh conditions or excessive reagent quantities.

The critical 4-anilino linkage is established via nucleophilic aromatic substitution (SNAr) where the 4-chloro position of the quinazoline core undergoes displacement with 3-bromoaniline. This step exploits the α-nitrogen activation effect – the electron-withdrawing nature of the adjacent nitrogen atom significantly enhances the electrophilicity of the C4 position, facilitating substitution under relatively mild conditions [2]. The bromine substituent on the aniline ring remains inert during this step, serving as a valuable handle for subsequent functionalization.

Table 1: Optimization of Quinazoline Core Synthesis

Anthranilic Acid DerivativeConditionsProductYieldReference Method
3,4-Dimethoxyanthranilic acid1:3 ratio in MeOH, 25°C, 2h2-Chloromethyl-6,7-dimethoxyquinazolin-4(3H)-one76%Optimized protocol [8]
Unsubstituted anthranilic acid1:1 ratio in EtOH, 25°C, 2h2-Chloromethylquinazolin-4(3H)-one52%Classical method [8]
5-Nitroanthranilic acid1:3 ratio in MeOH, 25°C, 2h2-Chloromethyl-6-nitroquinazolin-4(3H)-one40%Optimized protocol [8]

For advanced functionalization, palladium-catalyzed cross-coupling reactions become essential. The bromine atom at the 3'-position of the aniline ring serves as an excellent site for diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. These transformations allow the introduction of diverse aryl, heteroaryl, alkenyl, alkynyl, or amino groups, significantly expanding the molecular diversity accessible from this core structure. The bromine exhibits superior reactivity compared to chlorine in these transformations (C-I > C-Br >> C-Cl), enabling selective modification at this position [2].

Functionalization Strategies for Bromophenyl and Dimethoxy Substituents

The strategic placement of the bromine atom on the phenyl ring and methoxy groups on the quinazoline core creates orthogonal handles for systematic structural optimization. The bromine substituent primarily serves two purposes: 1) It acts as a directed metalation group enabling regioselective lithiation followed by electrophilic quenching to introduce diverse functional groups (-CHO, -COOR, -CN), and 2) It functions as a transformation site for palladium-catalyzed cross-coupling reactions [2]. Suzuki-Miyaura coupling with arylboronic acids has been extensively employed to generate biaryl derivatives, while Sonogashira coupling with terminal alkynes introduces rigid, linear alkynyl spacers that can influence molecular conformation and target binding.

The dimethoxy substituents at positions 6 and 7 profoundly influence the compound's electronic properties and solubility profile. Systematic structure-activity relationship (SAR) studies reveal that replacing methoxy groups with ethoxy analogues (as in 4-[(3-bromophenyl)amino]-6,7-diethoxyquinazoline) enhances lipophilicity (log P increase from 1.76 to 2.15) but slightly reduces EGFR inhibitory potency (IC₅₀ shifts from 0.006 nM to 0.008 nM) [5]. This subtle balance between lipophilicity and target binding underscores the importance of methoxy group optimization. Alternative modifications include:

  • Bioisosteric replacement of methoxy groups with methyl, halogen, or trifluoromethyl groups to modulate electron-donating capacity and metabolic stability
  • Ring fusion strategies creating tricyclic systems that enhance planar rigidity for improved kinase binding
  • Selective demethylation generating phenolic handles for prodrug development or further derivatization

Table 2: Impact of Quinazoline Substituent Modifications on Key Properties

Quinazoline DerivativeR⁶R⁷Aniline Substituentlog PEGFR IC₅₀ (nM)Aqueous Solubility (µg/mL)
PD 153035OCH₃OCH₃3-Br1.760.006<10
Compound 56OC₂H₅OC₂H₅3-Br2.150.00816.95 (DMSO) [5]
UnsubstitutedHH3-Br1.45850N/A
6,7-Methylenedioxy-O-CH₂-O-3-Br2.020.012N/A

The bromine atom's versatility extends to cryogenic lithiation strategies (-78°C) using n-butyllithium, enabling the introduction of aldehydes, carboxylic acids, or heterocyclic systems that enhance water solubility or enable bioconjugation. Computational analyses (B3LYP level) confirm that the C-Br bond dissociation energy (83 kcal/mol) provides an optimal balance between stability and reactivity for these transformations [2].

Hydrochloride Salt Formation: Methodological Advances and Yield Optimization

The conversion of the free base N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine to its hydrochloride salt represents a critical pharmaceutical optimization step to enhance physicochemical properties. The most efficient methodology employs anhydrous hydrogen chloride (2M solution in diethyl ether) added dropwise to a stirred solution of the free base in anhydrous dichloromethane at 30-35°C [4]. This approach yields the hydrochloride salt as a crystalline solid with high purity (>95%) after simple filtration and washing with cold dichloromethane. Key advantages include:

  • Suppressed hydrolysis: Anhydrous conditions prevent decomposition of the acid-labile quinazoline core
  • Temperature control: Maintaining 30-35°C ensures complete salt formation while avoiding thermal degradation
  • Solvent selection: Dichloromethane's low boiling point facilitates easy removal during isolation

The hydrochloride salt formation confers remarkable solubility advantages, particularly in aqueous systems. While the free base exhibits poor water solubility (<10 μg/mL), the hydrochloride salt demonstrates a 14-fold increase (reaching 5563 ± 15 μg/mL in purified water at 25°C) [4]. This dramatic enhancement enables formulation flexibility and improves bioavailability potential. The solubility profile shows pH dependence, with maximum solubility observed at low pH (13.1 g/L at pH 1) due to complete protonation, decreasing to 5.4 g/L at neutral pH where the free base begins to precipitate.

Table 3: Hydrochloride Salt Formation Methods and Solubility Profiles

ParameterFree BaseHydrochloride SaltOptimization Technique
Formation MethodN/AAnhydrous HCl in ether/DCMSolvent-free crystallization
Water Solubility<10 µg/mL5563 ± 15 µg/mLSalt stoichiometry control
log P (octanol/water)1.763 ± 0.120.53 ± 0.06Counterion screening
pH-Dependent SolubilityInsignificant changepH 1: 13.1 g/L; pH 7: 5.4 g/LpH-solubility profiling
CrystallinityVariableHigh crystallinityAnti-solvent addition rate control

Yield optimization focuses on controlling supersaturation kinetics during crystallization. Slow addition of tert-butyl methyl ether as anti-solvent produces well-defined crystals with low solvent inclusion. X-ray crystallographic analysis confirms protonation occurs specifically at the quinazoline N-1 position, forming a stable monohydrochloride salt with characteristic downfield NMR shifts (e.g., pyridine ring protons shift by 0.14-0.17 ppm) [4]. The salt's hygroscopicity remains low (<0.5% moisture uptake at 75% RH), enhancing stability during storage and processing.

Advanced crystallization techniques including temperature cycling and ultrasonication-assisted nucleation further improve crystal morphology, flow properties, and bulk density. These parameters critically influence downstream pharmaceutical processing, particularly for high-dose formulations. The combination of optimized salt formation and crystallization control achieves yields exceeding 85% with pharmaceutical-grade purity suitable for preclinical development.

Properties

CAS Number

205195-07-9

Product Name

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride

IUPAC Name

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride

Molecular Formula

C16H15BrClN3O2

Molecular Weight

396.7 g/mol

InChI

InChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H

InChI Key

ZJOKWAWPAPMNIM-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.